D-Manno-Hept-2-ulose-13C
CAS No.:
Cat. No.: VC0206330
Molecular Formula: ¹³CC₆H₁₄O₇
Molecular Weight: 211.07
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | ¹³CC₆H₁₄O₇ |
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Molecular Weight | 211.07 |
Introduction
Synthesis and Characterization
Synthetic Pathways
The synthesis of D-Manno-Hept-2-ulose-13C typically involves isotopic enrichment through chemical or enzymatic methods. One common approach begins with commercially available precursors labeled with , such as -labeled glucose or glycerol. These precursors undergo enzymatic conversion or chemical reactions to yield the desired heptulose derivative.
A representative synthetic pathway involves:
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Isotopic Enrichment: Using -labeled precursors to introduce the isotope into the sugar backbone.
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Selective Oxidation: Converting an aldose precursor into the corresponding ketose via oxidation at the second carbon position.
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Purification: Employing chromatographic techniques to isolate the labeled heptulose with high purity.
The production process ensures that the isotopic label is incorporated precisely at the designated carbon atom without altering other molecular features .
Spectroscopic Characterization
The characterization of D-Manno-Hept-2-ulose-13C relies on advanced analytical techniques:
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-NMR Spectroscopy: Provides detailed information about the chemical environment of the labeled carbon atom, confirming its position within the molecule .
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Mass Spectrometry (MS): Verifies the molecular weight and isotopic enrichment by detecting shifts in mass corresponding to incorporation.
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Infrared (IR) Spectroscopy: Identifies functional groups such as hydroxyl (-OH) and ketone (C=O) groups.
These techniques collectively ensure the structural integrity and isotopic labeling accuracy of the compound.
Applications in Biochemical Research
Metabolic Flux Analysis
D-Manno-Hept-2-ulose-13C is extensively used in metabolic flux analysis (MFA), a technique that quantifies intracellular metabolic pathways by tracing isotopically labeled substrates through biochemical networks. By introducing this compound into cellular systems, researchers can monitor its conversion into downstream metabolites using NMR or MS .
For example:
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In studies involving glucose metabolism, D-Manno-Hept-2-ulose-13C serves as an analog to glucose due to its structural similarity.
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The compound's metabolism can reveal insights into glycolysis, gluconeogenesis, and pentose phosphate pathways by tracking labeled intermediates such as fructose-6-phosphate or sedoheptulose-7-phosphate .
Enzyme Inhibition Studies
D-Manno-Hept-2-ulose is known to inhibit hexokinase, an enzyme critical for glucose phosphorylation during glycolysis . The labeled version () allows researchers to study this inhibition in greater detail by providing real-time data on enzyme-substrate interactions.
Medical Imaging
Radiolabeled derivatives of D-Manno-Hept-2-ulose have been explored as contrast agents for medical imaging techniques such as positron emission tomography (PET). Although labeled versions are more common for imaging purposes, labeled compounds are valuable for non-invasive metabolic studies .
Physiological Implications
Role in Glucose Metabolism
D-Manno-Hept-2-ulose mimics glucose in many cellular processes due to its structural similarity but exhibits distinct metabolic effects:
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It competes with glucose for uptake via transporters such as GLUT1 and GLUT2.
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Once inside cells, it inhibits glycolytic enzymes like hexokinase, leading to reduced ATP production and altered insulin secretion .
These properties make it a useful tool for studying disorders like diabetes mellitus and insulin resistance.
Data Tables
Table 1: Physical and Chemical Properties of D-Manno-Hept-2-ulose-13C
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